3-Azabicyclo[3.2.0]heptan-6-one
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-1-4-2-7-3-5(4)6/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVWSCONUGQTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors. One common method is the reduction of spirocyclic oxetanyl nitriles, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The compound can be produced in large quantities by scaling up the laboratory synthesis methods, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Potential
The structural characteristics of 3-Azabicyclo[3.2.0]heptan-6-one make it a valuable scaffold in drug discovery. Notable applications include:
- Nicotinic Acetylcholine Receptor (nAChR) Ligands : Research has demonstrated that derivatives of this compound can act as potent ligands for neuronal nAChRs, particularly the alpha4beta2 subtype, which is implicated in neurological disorders . Structure-activity relationship (SAR) studies indicate that specific substitutions can enhance binding affinity and functional activity .
- Analgesic Activity : Compounds derived from this bicyclic framework have shown morphine-like analgesic properties, suggesting potential applications in pain management .
- Antibacterial and Antifungal Properties : The compound has exhibited significant biological activities against various pathogens by inhibiting key enzymes involved in cellular processes . For example, derivatives have been studied as potential inhibitors of DNA gyrase, crucial for bacterial DNA replication.
Table 1: Summary of Key Research Findings on this compound Derivatives
Experimental Procedures
The methodologies employed in synthesizing and evaluating these compounds typically involve:
- Synthesis : Utilizing established organic synthesis techniques to create derivatives.
- Biological Testing : Conducting pharmacological assays to evaluate binding affinities and biological activities against target receptors or pathogens.
- SAR Analysis : Systematically modifying the compound's structure to assess the impact on biological activity.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure : Features a bicyclo[3.1.1] framework with a benzyl group at position 3.
- Synthesis : Prepared via a two-step multigram synthesis involving Curtius rearrangement and stereoselective bromination [3][3].
- Applications : Used as a building block for conformationally restricted piperidine derivatives in medicinal chemistry [3].
- Key Differences : The [3.1.1] bridge introduces greater ring strain compared to [3.2.0], altering reactivity and derivatization pathways [1].
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Ketals
- Structure : Retains the bicyclo[3.2.0] core but includes aryl substituents at position 5 and ketal groups at position 6.
- Synthesis : Derived via hydride reduction of cyclobutanedicarboximides followed by photocycloaddition [9].
- Applications : Exhibits morphine-like analgesic activity, with the m-methoxyphenyl-N-methyl analogue showing significant potency [9].
- Key Differences : The ketal moiety enhances metabolic stability, while aryl groups modulate receptor binding [9].
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
7-Substituted-2-Oxa-7-azabicyclo[3.2.0]heptan-6-one
- Structure : Oxygen atom replaces a carbon in the bridge (2-oxa), with substituents at position 7.
- Synthesis : Prepared via [2+2] photocycloaddition of 2-arylmaleimides with dimethoxyethylene [23].
- Key Differences : The oxygen atom introduces polarity, altering solubility and hydrogen-bonding capacity [23].
2-Azabicyclo[3.2.0]heptanes
- Structure : Nitrogen atom at position 2 instead of 3.
- Synthesis: Synthesized via intramolecular photochemical [2+2] cyclization of acetophenone enamides [21].
- Applications: Advanced building blocks for proline analogs (e.g., 2,3-ethanoproline) in peptide mimetics [21].
- Key Differences : Nitrogen repositioning changes hydrogen-bonding patterns and conformational flexibility [21].
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Bicyclo Framework | Key Substituents | Synthesis Method | Applications | Reference IDs |
|---|---|---|---|---|---|
| 3-Azabicyclo[3.2.0]heptan-6-one | [3.2.0] | None | Photochemical [2+2] cycloaddition | Cysteine protease inhibitors | [19][16][19] |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | [3.1.1] | Benzyl at position 3 | Curtius rearrangement | Piperidine derivatives | [3][3] |
| 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals | [3.2.0] | Aryl at position 5, ketal | Hydride reduction + photocycloaddition | Analgesics (morphine-like activity) | [9] |
| 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | [3.2.0] | Tosyl at position 3 | Tosylation of parent compound | DNA gyrase inhibitors | [26][26] |
| 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one | [3.2.0] | Oxygen bridge at position 2 | [2+2] photocycloaddition | β-lactam antibiotics | [23] |
Research Findings and Trends
- Synthetic Advancements : Recent methods (e.g., in situ protonation) address historical challenges in synthesizing unsubstituted bicyclo[3.2.0] scaffolds [16].
- Biological Relevance : Derivatives with aryl or ketal groups exhibit enhanced pharmacological profiles, particularly in analgesia and enzyme inhibition [19][19].
- Structural Insights : Bridge size ([3.2.0] vs. [3.1.1]) and heteroatom placement (N vs. O) critically influence reactivity and bioactivity [23][23].
Biological Activity
3-Azabicyclo[3.2.0]heptan-6-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom, which contributes to its unique reactivity and biological properties. The presence of the nitrogen atom allows for hydrogen bonding and interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) :
-
Antimicrobial Activity :
- Compounds related to this compound have shown promising antibacterial and antifungal properties by inhibiting key enzymes essential for microbial growth . For instance, some derivatives have been explored as potential inhibitors of DNA gyrase, an enzyme vital for bacterial DNA replication.
Structure-Activity Relationship (SAR)
The SAR studies of this compound derivatives reveal how modifications can enhance their biological activities:
| Substituent | Effect on Activity |
|---|---|
| 6-Bromo | Increased binding affinity at nAChR |
| 6-Chloro | Improved functional activity |
| 5-Substituents | Modest impact on binding affinities |
These findings suggest that small changes in the molecular structure can significantly influence the compound's efficacy and selectivity towards specific biological targets .
Case Studies
- Neuronal Nicotinic Receptor Ligands :
- Antimicrobial Applications :
Q & A
Q. What are the common synthetic routes for 3-azabicyclo[3.2.0]heptan-6-one?
The synthesis typically involves intermolecular [2+2] photocycloaddition reactions or multi-step protocols starting from cyclopentanone derivatives. For example, cyclopentanone derivatives undergo functionalization with trifluoromethanesulfonic acid, hydrogenation, and subsequent oxidation/reduction steps to yield the bicyclic core . Key intermediates are purified via column chromatography and characterized using NMR and MS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
1H and 13C NMR are essential for confirming regiochemistry and stereochemistry, while mass spectrometry (MS) validates molecular weight. X-ray crystallography is used to resolve ambiguities in complex derivatives, such as those with benzyl substituents . Purity is assessed via HPLC or GC, with thresholds >95% required for biological testing .
Q. How does the bicyclic structure influence the compound’s stability under storage?
The strained bicyclic system makes the compound sensitive to temperature and humidity. Storage at 2–8°C in inert atmospheres (e.g., argon) is recommended to prevent degradation. Stability studies show that derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit longer shelf lives .
Advanced Research Questions
Q. How can synthetic routes be optimized for enantiomeric purity in this compound derivatives?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation with Ru-BINAP complexes can enhance enantiomeric excess (ee). For example, Petz & Wanner (2013) achieved >90% ee in γ-aminobutyric acid (GABA) analogues via photocycloaddition with chiral templates . Advanced purification techniques, such as chiral HPLC, are required to isolate enantiomers .
Q. What strategies are effective for designing this compound derivatives with improved bioactivity?
Structure-activity relationship (SAR) studies focus on substituent effects at the 3- and 6-positions. For instance, benzyl groups at the 3-position enhance binding to GABA receptors, while carbonyl modifications improve metabolic stability . Computational docking studies using Schrödinger Suite or AutoDock can predict interactions with biological targets like protozoal enzymes .
Q. How should researchers address contradictory data on the reactivity of this compound in nucleophilic reactions?
Discrepancies in reactivity (e.g., ketone vs. lactam behavior) may arise from solvent polarity or catalyst choice. For example, dichloroketene-mediated reactions in non-polar solvents favor [2+2] cycloaddition, while polar aprotic solvents (e.g., DMF) promote nucleophilic attack at the carbonyl . Systematic kinetic studies under varied conditions are recommended to resolve contradictions .
Q. What mechanistic insights can be gained from studying ring-opening reactions of this compound?
Ring-opening via acid-catalyzed hydrolysis or reductive cleavage (e.g., LiAlH4) reveals strain-dependent reactivity. Isotopic labeling (e.g., 13C at the bridgehead) combined with in-situ NMR can track bond cleavage pathways. For example, LiI-mediated epoxide ring-opening in spiro derivatives proceeds via SN2 mechanisms, as confirmed by X-ray analysis of intermediates .
Q. How can environmental factors (pH, temperature) be systematically evaluated for their impact on the compound’s stability?
Accelerated stability studies using Design of Experiments (DoE) frameworks can model degradation kinetics. For instance, Arrhenius plots at 25–60°C and pH 2–10 identify degradation hotspots. PubChem data suggests that aqueous solutions at pH >8 hydrolyze the lactam ring within 48 hours .
Methodological Guidance
Q. What computational tools are recommended for predicting the physicochemical properties of novel derivatives?
Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?
Implement orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) and validate using standardized protocols (e.g., OECD guidelines). For antiprotozoal activity, compare IC50 values against reference strains and include positive controls (e.g., metronidazole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
